Product packaging for Imidaclothiz-d4(Cat. No.:)

Imidaclothiz-d4

Cat. No.: B1160183
M. Wt: 265.71
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Imidaclothiz (B146455) within Neonicotinoid Insecticide Research

Neonicotinoids are a significant class of insecticides, representing a substantial portion of the global insecticide market. nih.govjst.go.jp Imidacloprid (B1192907), the first neonicotinoid, was introduced in the early 1990s and gained widespread use due to its effectiveness against various pests and perceived lower toxicity compared to older insecticides like organophosphates. nih.govmdpi.com Following the success of imidacloprid, research and development in this area expanded, leading to the commercialization of several other neonicotinoids, including Imidaclothiz. nih.govjst.go.jp Imidaclothiz is a broad-spectrum neonicotinoid used to control sucking and chewing insect pests on crops such as vegetables, citrus, rice, and tea. medchemexpress.comherts.ac.uk It is one of five novel neonicotinoids that have been commercialized in China, a major producer and supplier of these insecticides. jst.go.jp

The widespread use of neonicotinoids has led to concerns about their environmental fate and potential impact on non-target organisms. mdpi.comresearchgate.net Consequently, there is a significant research focus on understanding their degradation, metabolism, and persistence in various environmental matrices. researchgate.netchemrxiv.org

Fundamental Principles and Rationale for Deuterium (B1214612) Labeling in Chemical and Environmental Sciences

Deuterium labeling is a technique that involves replacing hydrogen atoms in a molecule with their heavier isotope, deuterium. synmr.in This isotopic substitution is a powerful tool in various scientific fields, including chemistry and environmental science, for several key reasons:

Tracer Studies: Deuterated compounds act as "tracers," allowing researchers to follow the metabolic fate and environmental pathways of a substance. synmr.inzeochem.com Because the chemical properties of a deuterated molecule are very similar to its non-deuterated counterpart, it behaves almost identically in biological and environmental systems. However, the mass difference allows it to be distinguished and quantified using analytical techniques like mass spectrometry. zeochem.com

Internal Standards: In quantitative analysis, deuterated compounds are frequently used as internal standards. They are added to a sample in a known amount before processing. Since the internal standard has nearly identical chemical and physical properties to the analyte of interest, it experiences similar losses during sample preparation and analysis. This allows for more accurate and precise quantification of the target compound.

Mechanistic Studies: The replacement of hydrogen with deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. symeres.com Studying this effect provides valuable insights into reaction mechanisms. synmr.insymeres.comresearchgate.net

Enhanced Stability: In some cases, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability of the molecule. zeochem.comresearchgate.net This property is particularly relevant in pharmaceutical research to improve the pharmacokinetic profiles of drugs. symeres.com

Specific Research Imperatives and Utility of Imidaclothiz-d4 in Advanced Studies

The unique properties of this compound make it an invaluable tool for specific research applications:

Metabolism Studies: this compound is crucial for studying the biotransformation of Imidaclothiz in various organisms. By introducing the labeled compound, researchers can accurately track and identify its metabolites, distinguishing them from the parent compound and other substances in complex biological samples. nih.govd-nb.infoplos.org This is essential for understanding how the insecticide is processed and eliminated by target and non-target organisms.

Pharmacokinetic Analysis: Deuterium-labeled neonicotinoids, including analogs of Imidaclothiz, are used to investigate the absorption, distribution, metabolism, and excretion (ADME) of these insecticides in organisms. nih.govplos.org For instance, studies using deuterium-labeled neonicotinoids have been conducted in humans to understand their excretion kinetics. nih.govplos.orgresearchgate.net

Environmental Fate and Residue Analysis: this compound serves as an excellent internal standard for quantifying Imidaclothiz residues in environmental samples such as soil, water, and agricultural products. researchgate.netfrontiersin.org The use of an isotopically labeled internal standard improves the accuracy of analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), which are used to monitor the presence and concentration of the insecticide in the environment. frontiersin.org This is critical for assessing potential environmental contamination and human exposure. nih.govmdpi.com

Interactive Data Table: Properties of Imidaclothiz and this compound

PropertyImidaclothizThis compound
Chemical Formula C₇H₈ClN₅O₂S chemicalbook.comC₇H₄D₄ClN₅O₂S scbt.comlgcstandards.com
Molecular Weight 261.69 g/mol chemicalbook.com265.71 g/mol scbt.comlgcstandards.com
CAS Number 105843-36-5 chemicalbook.com105843-36-5 (Unlabelled) scbt.com
Appearance Dark Yellow to Dark Orange Solid chemicalbook.comWhite Solid lgcstandards.com
Melting Point 146-147 °C chemicalbook.comNot specified

Properties

Molecular Formula

C₇H₄D₄ClN₅O₂S

Molecular Weight

265.71

Synonyms

1-[(2-chloro-5-thiazolyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Imidaclothiz D4

Strategies for Selective Deuteration in Imidaclothiz-d4 Synthesis

The introduction of deuterium (B1214612) into the Imidaclothiz (B146455) molecule to create its d4 analogue can be achieved through two primary strategies: direct hydrogen-deuterium exchange on the parent molecule or a de novo synthesis using deuterated starting materials.

Hydrogen-Deuterium (H-D) Exchange: This method involves treating the non-labeled Imidaclothiz with a deuterium source, such as deuterium oxide (D₂O), under conditions that facilitate the replacement of specific hydrogen atoms with deuterium. nih.gov For heterocyclic compounds like Imidaclothiz, which contains a thiazole (B1198619) ring, H-D exchange can be promoted under phase-transfer conditions or with acid/base catalysis. rsc.org Research on thiazole and its derivatives shows that protons at certain positions are more labile and thus more susceptible to exchange. e-bookshelf.de Specifically, the proton at the 2-position of the thiazole ring is often the most reactive, followed by the one at the 5-position. Achieving selective deuteration at four specific sites on the imidazolidine (B613845) or thiazole rings would require carefully optimized conditions, such as temperature, choice of catalyst, and the deuterating solvent, to control the extent and location of deuterium incorporation. nih.govnih.gov

De Novo Synthesis: This "from the ground up" approach offers greater control over the precise location of the deuterium labels by building the final molecule from smaller, pre-deuterated building blocks. nih.govd-nb.info The synthesis of this compound would likely involve the reaction of a deuterated precursor for the imidazolidine portion with a non-deuterated chlorothiazole component, or vice-versa. For example, a deuterated N-nitroiminoimidazolidine could be synthesized and then coupled with 2-chloro-5-(chloromethyl)thiazole. This method ensures that the deuterium atoms are located exactly where intended, which is critical for many applications, although it is often a more complex and multi-step process compared to H-D exchange. acs.org The use of multicomponent reactions (MCRs) with deuterated building blocks, such as deuterated aldehydes or amines, represents an emerging and efficient strategy for creating libraries of deuterated compounds. beilstein-journals.orgresearchgate.net

Isotopic Purity and Positional Deuterium Incorporation Analysis

Following synthesis, it is imperative to confirm the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and to verify the specific locations of those atoms within the molecule. rsc.orgrsc.org This is accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). rsc.orgrsc.org

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. studymind.co.uk

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated this compound sample, the signals corresponding to the four protons that have been replaced by deuterium will either disappear or be significantly diminished in intensity. studymind.co.uk By integrating the remaining proton signals and comparing them to a non-deuterated standard, a quantitative assessment of the degree of deuteration can be made. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A clean spectrum is produced where each unique deuterium position in the molecule generates a distinct signal, confirming the presence and chemical environment of the incorporated isotopes. It is a powerful method for verifying the positions of the labels.

¹³C NMR (Carbon NMR): Carbon atoms bonded to deuterium exhibit characteristic changes in their ¹³C NMR signals. The signals are split into multiplets due to C-D coupling, and they experience an isotopic shift (typically a slight upfield shift) compared to carbons bonded to hydrogen. nih.gov This provides unambiguous confirmation of the deuteration sites. nih.gov

Table 1: Hypothetical ¹H NMR Signal Comparison for Imidaclothiz and this compound. This table illustrates the expected changes in the proton NMR spectrum upon successful deuteration of the imidazolidine ring protons.

Proton Position (Hypothetical)Imidaclothiz (Unlabeled) Chemical Shift (ppm) & IntegrationThis compound Chemical Shift (ppm) & IntegrationComment
Imidazolidine -CH₂- (Position A)3.60 (2H)Signal absent or <0.1HSuccessful deuteration at this site.
Imidazolidine -CH₂- (Position B)3.85 (2H)Signal absent or <0.1HSuccessful deuteration at this site.
Thiazole -CH-7.50 (1H)7.50 (1H)This site was not targeted for deuteration.
Thiazole -CH₂-4.80 (2H)4.80 (2H)This site was not targeted for deuteration.

HRMS is used to determine the mass of the compound with very high precision, which allows for the confirmation of its elemental formula and the assessment of its isotopic composition. nih.govresearchgate.net For this compound, the molecular ion peak in the mass spectrum will appear at a mass-to-charge ratio (m/z) that is four units higher than that of unlabeled Imidaclothiz.

Table 2: Example Isotopic Distribution of a Synthesized Batch of this compound by HRMS. This table shows a hypothetical result from an HRMS analysis, indicating high isotopic purity.

IsotopologueRelative Abundance (%)Comment
Imidaclothiz-d0 (Unlabeled)0.2%Trace amount of starting material or non-deuterated impurity.
Imidaclothiz-d10.5%Minor amount of partially deuterated species.
Imidaclothiz-d21.1%Minor amount of partially deuterated species.
Imidaclothiz-d32.5%Small amount of partially deuterated species.
This compound (Target)95.7%High isotopic purity of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Location

Optimization of Deuteration Efficiency and Scalability for Research Material Production

Moving from a small-scale laboratory synthesis to the production of larger quantities of this compound for research requires careful optimization of the synthetic route for both efficiency and scalability. nih.gov

Scalability: Scaling up a synthesis from milligrams to grams or kilograms presents several challenges. nih.gov The cost of deuterated starting materials and reagents can become a significant factor. thieme-connect.com Reactions that are straightforward on a small scale may require different equipment and safety considerations at a larger scale. For example, ensuring uniform heating and mixing in a large reactor is crucial for obtaining consistent results. Purification of the final product via methods like column chromatography can also become more challenging and resource-intensive when handling larger quantities. Therefore, developing robust, reliable, and scalable methodologies is a key focus in the production of deuterated compounds for widespread research use. nih.gov

Advanced Analytical Methodologies Utilizing Imidaclothiz D4

Development and Validation of Chromatographic-Mass Spectrometric Methods for Imidaclothiz (B146455) Quantification

The accurate determination of Imidaclothiz residues relies heavily on the coupling of chromatographic separation with mass spectrometric detection. This combination provides the high selectivity and sensitivity needed to detect trace levels of the compound in intricate environmental and biological matrices. Method development involves optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation to ensure reliable and reproducible results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Imidaclothiz and other neonicotinoids. eurl-pesticides.euresearchtrends.netchrom-china.com Its suitability stems from the polar nature and low volatility of these compounds, which makes them amenable to LC separation and electrospray ionization (ESI). chrom-china.com

Researchers have developed and validated numerous LC-MS/MS methods for quantifying Imidaclothiz in diverse and challenging matrices. For instance, a method for tea analysis utilized a C18 column with a gradient elution of acetonitrile (B52724) (containing 0.1% formic acid) and water. chrom-china.com Detection was achieved using an electrospray ion source in positive mode (ESI+) with selective reaction monitoring (SRM), which provides high specificity. chrom-china.com Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for determining Imidaclothiz in soil and citrus, also operating in multiple reaction monitoring (MRM) mode to ensure accurate quantification. researchgate.net

Validation of these methods demonstrates their robustness and reliability. Key performance parameters such as linearity, limits of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD) are rigorously assessed. In a study on tea, the method for Imidaclothiz showed excellent linearity over a concentration range of 1 to 500 µg/L with a correlation coefficient (r) of 0.9999. chrom-china.com For soil and citrus analysis, the linear range was established between 0.01 and 1.0 mg/kg with a correlation coefficient greater than 0.99. researchgate.net These validated methods are sensitive enough to meet regulatory requirements for residue analysis.

Table 1: Validation Data for LC-MS/MS Quantification of Imidaclothiz in Various Matrices

MatrixLinearity (Concentration Range)Correlation Coefficient (r)LOQ (mg/kg)Recovery (%)RSD (%)Source(s)
Oolong & Green Tea1-500 µg/L0.99990.0187.0 - 101.02.1 - 13.1 chrom-china.com
Soil & Citrus0.01-1.0 mg/kg>0.99Not specified80.7 - 118.9Not specified researchgate.net
TeaNot specified>0.995<0.0160 - 109<15.4 researchgate.net
HoneyNot specified≥0.99870.001 - 0.0172 - 1111 - 10 researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable organic compounds. mdpi.com However, its application to the analysis of Imidaclothiz and most neonicotinoids is limited. chromforum.org These compounds generally exhibit low volatility and high boiling points, and they can be prone to thermal degradation in the high-temperature environment of the GC injector. cdc.gov For these reasons, LC-MS/MS is overwhelmingly the preferred technique for neonicotinoid analysis. eurl-pesticides.eucdc.gov

While direct GC-MS analysis of Imidaclothiz is not common, the technique can be applied to certain metabolites or if a derivatization step is employed to increase volatility and thermal stability. researchtrends.netresearchgate.net For example, some studies have utilized GC-MS to quantify neonicotinoid metabolites in human urine after a derivatization procedure. researchgate.net However, for routine analysis of the parent compound Imidaclothiz, GC-MS is generally considered impractical due to the need for complex sample preparation and the risk of poor chromatographic performance, such as peak tailing and decomposition. chromforum.orgcdc.gov

Effective sample preparation is a critical step to isolate Imidaclothiz from the sample matrix and remove interfering components prior to instrumental analysis. The choice of technique depends on the complexity of the matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for preparing solid samples like soil, citrus, and tea. researchgate.netresearchgate.net A typical QuEChERS protocol for Imidaclothiz in tea involves extraction with acetonitrile followed by a cleanup step using a combination of adsorbents in dispersive solid-phase extraction (dSPE). chrom-china.comresearchgate.net The selection of adsorbents is optimized to remove specific matrix components; for instance, primary secondary amine (PSA) removes organic acids and sugars, C18 removes nonpolar interferences, and graphitized carbon black (GCB) is effective at removing pigments and sterols, which are abundant in tea. chrom-china.comresearchgate.net

Solid-Phase Extraction (SPE) is another common and effective cleanup technique, particularly for liquid samples like wastewater or for complex extracts from solid matrices. eurl-pesticides.euresearchtrends.netresearchgate.net In a method for analyzing neonicotinoids in wastewater, an HLB (Hydrophilic-Lipophilic Balance) SPE column was found to be optimal. eurl-pesticides.euresearchtrends.net The SPE process itself is optimized by adjusting parameters such as the sample pH, loading speed, and the composition of washing and elution solvents to maximize the recovery of the target analyte while minimizing matrix interferences. eurl-pesticides.euresearchtrends.net For example, a study on honey used an anion exchanger in a disposable pipette extraction (DPX), a form of SPE, to effectively remove sugars before LC-MS/MS analysis. researchgate.net

Table 2: Optimized Sample Preparation Conditions for Imidaclothiz Analysis

TechniqueMatrixExtraction/Elution SolventsCleanup SorbentsSource(s)
QuEChERSTeaAcetonitrilePSA, GCB, C18 chrom-china.comresearchgate.net
QuEChERSSoil, CitrusAcetonitrileNot specified researchgate.net
SPEWastewaterMethanol-acetonitrile (1:1, v/v)HLB column eurl-pesticides.euresearchtrends.net
SPE (DPX)HoneyAcetonitrile and 0.1 M HClAnion exchanger (QAE Sephadex A-25) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Role of Imidaclothiz-d4 as an Internal Standard in Quantitative Analysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. This compound, which is chemically identical to Imidaclothiz but has four deuterium (B1214612) atoms in place of hydrogen atoms, is an ideal internal standard for Imidaclothiz quantification. researchgate.net Because it has a higher mass, the mass spectrometer can distinguish it from the non-labeled analyte, but its chemical and physical properties are nearly identical. This allows it to track the analyte through the entire analytical process, from extraction and cleanup to chromatographic separation and ionization.

Matrix effects are a significant challenge in LC-MS/MS analysis, especially with ESI. researchgate.net Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. cdc.gov For example, in honey analysis, high concentrations of sugars can interfere with ionization, while in tea, pigments and polyphenols can cause significant matrix effects. researchgate.netresearchgate.net

Using this compound as an internal standard is the most effective way to compensate for these matrix effects. researchgate.netcdc.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since this compound co-elutes with the native Imidaclothiz and experiences the same ionization suppression or enhancement, any variation in the analyte signal due to matrix effects is mirrored in the internal standard signal. cdc.gov By calculating the ratio of the analyte response to the internal standard response, the matrix effects are normalized, leading to a much more accurate and reliable quantification. This approach is superior to using matrix-matched calibration alone, as it can account for sample-to-sample variations in matrix composition. researchgate.net

Precision, measured by the relative standard deviation (RSD) of replicate measurements, is also improved. Inevitable minor variations in sample handling, extraction efficiency, or injection volume between samples can introduce variability into the results. By normalizing the analyte signal to the internal standard signal, these variations are effectively canceled out, resulting in lower RSDs and more consistent, reproducible data. For example, validation studies for methods determining multiple neonicotinoids consistently show that using isotope-labeled internal standards helps achieve the high precision (RSDs often below 15%) and accuracy (recoveries typically within 70-120%) required by regulatory bodies. researchgate.net

Compensation for Matrix Effects in Complex Environmental and Biological Matrices

Method Performance Evaluation: Limits of Detection, Quantification, Linearity, and Recovery

The reliability of analytical methods utilizing this compound as an internal standard is established through rigorous validation of key performance parameters. These parameters ensure the method is sensitive, accurate, and precise for its intended application. The primary metrics evaluated are the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.

Limits of Detection (LOD) and Quantification (LOQ): The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In a study analyzing neonicotinoids in honey, a method using Thiamethoxam-d4 as an internal standard for Imidaclothiz reported an LOD of 0.03 µg/kg and an LOQ of 0.09 µg/kg. bham.ac.uk Another method for analyzing neonicotinoids in wastewater, which included Imidaclothiz, established method detection limits (MDLs) ranging from 0.2 to 1.2 ng/L and method quantification limits (MQLs) from 0.8 to 4.8 ng/L. nih.gov For tea samples, a UPLC-MS/MS method reported a limit of quantification below 0.01 mg/kg for Imidaclothiz. rsc.org

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Analytical methods for neonicotinoids typically demonstrate excellent linearity. For instance, a method for analyzing eight neonicotinoids, including Imidaclothiz, in wastewater showed a linear correlation coefficient (r) greater than 0.9990. nih.gov Similarly, the analysis of Imidaclothiz in honey showed a coefficient of determination (R²) of 0.9975 over a concentration range of 0.01-10 µg/kg. bham.ac.ukoaepublish.com

Recovery: Recovery studies are crucial for evaluating the accuracy of an analytical method by measuring the amount of analyte extracted from a complex matrix compared to the amount originally added. In the analysis of honey, the method for Imidaclothiz demonstrated an average recovery of 103% with a relative standard deviation (RSD) of 10.3%. bham.ac.ukoaepublish.com A separate method developed for wastewater analysis showed average recoveries for eight neonicotinoid pesticides, including Imidaclothiz, to be within the range of 82.6% to 94.2%, with RSDs from 3.9% to 9.4%. nih.gov In tea matrices, recovery ratios for eight neonicotinoids ranged from 60-109% with RSDs below 15.4%. rsc.org

The following table summarizes the performance characteristics of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of neonicotinoids in honey. bham.ac.ukoaepublish.com

AnalyteInternal Standard (IS)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
ImidaclothizThiamethoxam-d410310.30.030.090.9975

Multi-Residue Analytical Frameworks Including Imidaclothiz

Imidaclothiz and its deuterated analogue, this compound, are frequently included in multi-residue analytical frameworks designed for the simultaneous determination of multiple pesticides in various complex matrices. These frameworks are essential for efficient monitoring of food and environmental samples. The use of isotope-labeled internal standards like Imidacloprid-d4 is a common strategy to compensate for matrix effects and variations during sample preparation and analysis. nih.govplos.org

Chromatographic Techniques and Sample Preparation: Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is the predominant technique for these analyses due to its high sensitivity and selectivity. oaepublish.comresearchgate.net Sample preparation is a critical step, often employing "dilute and shoot" methods or more extensive clean-up procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). rsc.orgoaepublish.comresearchgate.net

In Honey: A UHPLC-MS/MS based method was developed for the simultaneous determination of eight neonicotinoids (including Imidaclothiz) and four insect growth regulators. bham.ac.ukoaepublish.com The sample preparation involved a simple "dilute and shoot" principle. bham.ac.uk In this framework, Thiamethoxam-d4 was utilized as the internal standard for the quantification of Imidaclothiz. bham.ac.ukoaepublish.com

In Tea: A rapid UPLC-ESI-MS/MS method was validated for the simultaneous determination of eight neonicotinoid insecticides, including Imidaclothiz, in tea. rsc.orgresearchgate.net This method utilized a refined QuEChERS extraction, incorporating polyvinylpolypyrrolidone (PVPP) to remove polyphenols that can interfere with the analysis. rsc.org

In Wastewater: A method combining solid phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was established to detect eight neonicotinoids, including Imidaclothiz. nih.gov This method used Imidacloprid-d4 as an internal standard to quantify the analytes and mitigate matrix effects. nih.gov

In Duckweed: The analysis of dinotefuran, thiacloprid (B134840), and imidaclothiz in water and duckweed (Lemna aequinoctialis) was performed using LC-MS/MS. frontiersin.org The extraction from plant samples involved grinding freeze-dried tissue, followed by extraction with an acetonitrile/water solution. frontiersin.org

These multi-residue methods are crucial for regulatory monitoring and risk assessment, providing comprehensive data on the occurrence of various pesticides in a single analytical run.

The table below provides an overview of different multi-residue frameworks that include the analysis of Imidaclothiz.

Analytical FrameworkMatrixAnalytes IncludeInternal Standard Used for ImidaclothizSource
UHPLC-MS/MSHoneyAcetamiprid (B1664982), Clothianidin, Dinotefuran, Imidacloprid (B1192907), Imidaclothiz, Nitenpyram, Thiacloprid, ThiamethoxamThiamethoxam-d4 bham.ac.ukoaepublish.com
UPLC-ESI-MS/MS with QuEChERSTeaDinotefuran, Nitenpyram, Thiamethoxam, Clothianidin, Imidacloprid, Acetamiprid, Thiacloprid, ImidaclothizNot specified for Imidaclothiz, but Imidacloprid-d4 mentioned generally rsc.orgresearchgate.net
SPE-LC-MS/MSWastewaterDinotefuran, E-nitenpyram, Thiamethoxam, Clothianidin, Imidacloprid, Imidaclothiz, Acetamiprid, ThiaclopridImidacloprid-d4 nih.gov
LC-MS/MSWater, DuckweedDinotefuran, Thiacloprid, ImidaclothizNot specified frontiersin.org

Environmental Fate and Transport Studies of Imidaclothiz: Isotopic Tracing with Imidaclothiz D4

Elucidation of Environmental Degradation Pathways and Kinetics

The degradation of a pesticide in the environment is a complex process governed by various abiotic and biotic factors. For Imidaclothiz (B146455), understanding these pathways is essential to predict its environmental persistence and the potential formation of transformation products.

Photolytic Degradation Processes in Aquatic and Terrestrial Systems

Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of many pesticides. nih.govmn.gov Studies on neonicotinoids, a class to which Imidaclothiz belongs, indicate that they can undergo photochemical transformation, leading to various byproducts. researchgate.net For instance, research on imidacloprid (B1192907), a structurally similar compound, has shown that it is susceptible to photodegradation in both water and on soil surfaces. researchgate.netscience.gov The rate of this degradation can be influenced by factors such as the intensity of light and the presence of other substances in the environment. science.govnih.gov While direct photolysis can occur, indirect photolysis, mediated by naturally occurring photosensitizers like dissolved organic matter, can also play a role in the transformation of these compounds in aquatic systems. researchgate.net

Hydrolytic Stability and Formation of Abiotic Transformation Products

Hydrolysis, the reaction with water, is another key abiotic process that can lead to the degradation of pesticides. The stability of Imidaclothiz in aqueous solutions is influenced by pH and temperature. nih.govresearchgate.net Generally, neonicotinoids like imidacloprid are stable in acidic and neutral water but are more readily hydrolyzed under alkaline conditions. mn.govresearchgate.netumn.edu Laboratory experiments conducted on Imidaclothiz in buffer solutions at pH 4, 7, and 9 showed that the compound is fairly stable under natural conditions. nih.govresearchgate.net The degradation process can lead to the formation of various transformation products. For example, studies on Imidaclothiz have identified several degradation products, some of which may exhibit higher toxicity to aquatic organisms than the parent compound. nih.govresearchgate.net The use of advanced analytical techniques like UHPLC-QTOF-MS is instrumental in identifying these transformation products. nih.gov

Table 1: Hydrolytic Stability of Imidaclothiz

pH Temperature (°C) Stability Reference
4, 7, 9 25, 50 Fairly stable under natural conditions nih.govresearchgate.net

Microbial Transformation and Biodegradation Dynamics in Soil and Water

Microbial activity is a primary driver of pesticide degradation in both soil and water environments. researchgate.netresearchgate.net Studies have shown that the biodegradation of Imidaclothiz is significantly influenced by the presence and activity of microorganisms. researchgate.netijcmas.com In unsterilized soils, the degradation of Imidaclothiz was observed to be much faster than in sterilized soils, highlighting the crucial role of microbes. researchgate.net For example, one study found that only 25.1% of Imidaclothiz degraded over 25 days in unsterilized soil, indicating its relative persistence. researchgate.netijcmas.com The rate of microbial degradation can vary depending on the specific microbial communities present in the soil, as well as soil properties like organic matter content. researchgate.netijcmas.com Various bacterial strains have been identified that can degrade neonicotinoids, employing metabolic pathways such as hydroxylation and nitro-reduction. researchgate.netmdpi.com

Investigation of Environmental Distribution and Persistence

The distribution and persistence of Imidaclothiz in the environment are determined by a combination of its chemical properties and interactions with soil, water, and living organisms.

Soil Adsorption, Desorption, and Leaching Potential

The movement of Imidaclothiz through the soil profile is largely governed by its adsorption and desorption characteristics. usda.gov Soil organic matter and clay content are key factors influencing the binding of neonicotinoids like imidacloprid. nih.govfarmlandbirds.net Higher organic matter content generally leads to increased adsorption, which can limit the leaching of the pesticide into groundwater. farmlandbirds.netscirp.org Conversely, in soils with low organic matter and a sandy texture, neonicotinoids tend to be more mobile and have a higher leaching potential. scirp.orgresearchgate.netscirp.org Studies on imidacloprid have shown that it can leach through the soil, with its mobility being influenced by factors such as soil type and irrigation practices. usda.govmdpi.com The persistence of neonicotinoids in soil can be significant, with half-lives that can exceed 1000 days under certain conditions. interacademies.org

Table 2: Factors Influencing Imidaclothiz Mobility in Soil

Soil Property Effect on Adsorption Effect on Leaching Reference
High Organic Matter Increases Decreases nih.govfarmlandbirds.netscirp.org
High Clay Content Increases Decreases farmlandbirds.net
Sandy Texture Decreases Increases scirp.orgresearchgate.netscirp.org
Low Cation Exchange Capacity Decreases Increases scirp.orgresearchgate.net

Uptake, Translocation, and Accumulation in Plants (e.g., hydroponic systems, agricultural crops)

As a systemic insecticide, Imidaclothiz is designed to be taken up by plants. acs.orgnih.gov Hydroponic studies have demonstrated that Imidaclothiz is readily absorbed by plant roots and translocated upwards to the leaves, where it can accumulate. acs.orgnih.govresearchgate.net The extent of uptake and translocation can vary between different plant species. acs.orgnih.govnih.gov For instance, in a study with celery, lettuce, and radish, Imidaclothiz was found to metabolize into different numbers of products in the leaves of each vegetable. acs.orgnih.gov The uptake process is influenced by the plant's growth stage and transpiration rate. nih.gov Once inside the plant, Imidaclothiz can undergo various metabolic reactions, including hydroxylation and hydrolysis. acs.orgnih.gov Research has also explored the use of nanocarriers to enhance the uptake of Imidaclothiz in plants, which could potentially reduce the amount of pesticide needed and decrease residues. dntb.gov.uanih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Imidaclothiz
Imidaclothiz-d4
Imidacloprid
6-chloronicotinic acid
Acetamiprid (B1664982)
Clothianidin
Dinotefuran
Nitenpyram
Thiacloprid (B134840)
Thiamethoxam
M216
M217
M198

Volatilization and Atmospheric Transport Processes

Volatilization is a key process that influences the environmental distribution of pesticides, governing their movement from soil and plant surfaces into the atmosphere. Once in the atmosphere, pesticides can be transported over short or long distances, leading to their deposition in areas far from the original application site. epa.govrsc.org The tendency of a pesticide to volatilize is influenced by its physicochemical properties, such as vapor pressure, as well as environmental conditions like temperature, soil moisture, and air flow. researchgate.net

Neonicotinoids as a class are generally considered to have low volatility compared to other types of insecticides. nih.govnsf.gov However, even compounds with low vapor pressure can enter the atmosphere, particularly when adsorbed to particulate matter like dust. nih.govnsf.gov Studies on neonicotinoids have confirmed their presence in atmospheric particles, indicating that this is a relevant transport pathway. rsc.orgresearchgate.net

The use of this compound as a tracer is instrumental in conducting precise studies on these processes. By applying a known quantity of this compound to a test system (e.g., a soil column or plant surface in a controlled chamber), researchers can accurately measure the amount that volatilizes over time under various conditions. The deuterated standard allows for clear differentiation from any background levels of the parent compound and ensures accurate quantification in air samples.

Research Findings:

While specific studies detailing the volatilization of this compound are not prevalent in publicly accessible literature, the principles of its use can be described. In a typical laboratory study, this compound would be applied to a surface, and the air above the surface would be sampled and analyzed by an analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unique mass of the deuterated compound would allow for its precise measurement, enabling the calculation of volatilization rates.

The data generated from such studies would be crucial for developing and validating environmental fate models. These models are essential for predicting the atmospheric concentration and deposition of Imidaclothiz following its agricultural use.

Interactive Data Table: Hypothetical Volatilization Rates of Imidaclothiz

The following table is an illustrative example of data that could be generated from a volatilization study using this compound as a tracer. The values are not from a specific study but represent the type of findings such research would produce.

ConditionTemperature (°C)Soil Moisture (%)Air Flow Rate (m/s)Cumulative Volatilization after 24h (% of applied dose)
12010 (Dry)10.5
22050 (Moist)11.2
33010 (Dry)11.0
43050 (Moist)12.5
52050 (Moist)21.8
63050 (Moist)23.5

Note: This table is for illustrative purposes only.

Application of Isotopic Tracers in Mass Balance and Persistence Studies

Mass balance studies are comprehensive experiments designed to account for the total amount of a chemical after it has been introduced into a defined system, such as a microcosm simulating a soil or aquatic environment. nih.gov These studies aim to quantify the distribution of the chemical among various environmental compartments (soil, water, air, and biota) and to determine the extent of its degradation over time. researchgate.net The persistence of a pesticide, often expressed as its half-life (DT50), is a critical factor in assessing its long-term environmental risk. purdue.edu

Isotopic tracers like this compound are exceptionally well-suited for mass balance and persistence studies. science.goviesc.gov.au When this compound is introduced into a test system, its movement and transformation can be tracked with high specificity. herts.ac.ukchrom-china.com This allows researchers to construct a detailed budget of the pesticide's fate, distinguishing between the amount that has been degraded, the amount that has moved to different compartments, and the amount that remains in its original form. researchgate.netdokumen.pub The use of a deuterated standard is crucial for differentiating the applied tracer from its non-labeled degradation products and from potential background contamination.

Detailed Research Findings:

Although specific mass balance studies employing this compound are not widely published, the methodology is well-established for other neonicotinoids. farmlandbirds.netnih.gov In a representative experiment, a soil plot or aquatic mesocosm would be treated with this compound. Over a set period, samples from the soil, water, sediment, and any organisms present would be collected and analyzed. The concentration of this compound in each sample would be determined by LC-MS/MS, allowing for a quantitative assessment of its distribution.

Studies on Imidaclothiz have shown that it is relatively stable in water and soil under natural conditions. beyondpesticides.org For instance, one study reported that only about 25.1% of Imidaclothiz degraded in soil over 25 days. researchgate.net Another study indicated a typical soil degradation half-life (DT50) of 3.1 days, classifying it as non-persistent in that specific context. The variability in these findings highlights the importance of conducting detailed studies under different environmental conditions, for which this compound would be an ideal tool. Such studies would provide precise data on the persistence of Imidaclothiz and the formation of its metabolites.

Interactive Data Table: Hypothetical Mass Balance of this compound in a Soil Microcosm

The following table provides a representative example of the data that would be generated from a mass balance study using this compound. The values are illustrative and not from a specific published study.

Time (days)% in Soil% in Leachate (Water)% Volatilized% Degraded/BoundTotal Accounted For (%)
0100000100
785.22.11.511.2100
1472.53.82.221.5100
3055.05.53.036.5100
6038.46.83.651.2100
9026.17.54.062.4100

Note: This table is for illustrative purposes only.

Biotransformation and Metabolic Pathway Elucidation in Non Human Organisms Using Imidaclothiz D4

Elucidation of Imidaclothiz (B146455) Metabolic Pathways in Invertebrate Pests (e.g., insects)

Direct research on the specific metabolic pathways of Imidaclothiz within invertebrate pests is limited; however, significant insights can be drawn from studies on structurally similar neonicotinoids, particularly imidacloprid (B1192907). The metabolic pathways for neonicotinoids often show similarities across different organisms, including between insects and plants.

For neonicotinoids like imidacloprid, metabolism in insects such as the honey bee and Drosophila melanogaster primarily involves Phase I reactions mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov Key transformations include the hydroxylation of the imidazolidine (B613845) ring to produce metabolites like 5-hydroxyimidacloprid, which can be further transformed into the olefin derivative. researchgate.netijcmas.comnih.gov These metabolites are not always detoxification products; the olefin metabolite of imidacloprid, for instance, exhibits toxicity to insects that can be ten times greater than the parent compound. ijcmas.comnih.gov

Plant Metabolism and Residue Profiling of Imidaclothiz in Crop Systems

Imidaclothiz is a systemic insecticide, meaning it is readily absorbed by plants and distributed throughout their tissues. acs.orgmdpi.com Studies on hydroponically grown vegetables, including celery, lettuce, and radish, demonstrated that Imidaclothiz is efficiently taken up by the roots and translocated upwards, leading to an accumulation in the leaves. acs.orgnih.gov This systemic action is crucial for protecting the entire plant from pests but also necessitates a thorough understanding of how the compound is metabolized and how long its residues persist.

Identification of Phase I and Phase II Metabolites (e.g., hydroxylation, hydrolysis, methylation)

Once inside the plant, Imidaclothiz undergoes a series of metabolic transformations, broadly categorized into Phase I and Phase II reactions. usmlestrike.commdpi.com Phase I reactions introduce or expose functional groups on the parent molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate sequestration. usmlestrike.commdpi.com

For Imidaclothiz, several Phase I metabolic reactions have been identified in plants. These include:

Hydroxylation: The addition of a hydroxyl (-OH) group, a common reaction catalyzed by CYP450 enzymes. acs.orgnih.govcsic.es

Hydrolysis of the nitrate (B79036) ester: The cleavage of the nitro group. acs.orgnih.gov

Methylation: The addition of a methyl group. acs.orgnih.govcsic.es

Nitro reduction: The conversion of the nitro group (=N-NO2) to a nitroso group (=N-NO), a principal degradation pathway for Imidaclothiz. researchgate.net

A study on hydroponic vegetables identified five distinct transformation products in celery, three in lettuce, and two in radish, all resulting from these Phase I reactions. acs.orgnih.gov Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation with molecules such as glucose or amino acids to form more complex and less mobile products. csic.esacs.org

Table 1: Key Metabolic Reactions of Imidaclothiz in Plants

Metabolic PhaseReaction TypeDescriptionKey Enzymes Involved (General)
Phase IHydroxylationAddition of a hydroxyl (-OH) group to the molecule. acs.orgnih.govcsic.esCytochrome P450 (CYP) Monooxygenases
Phase IHydrolysisCleavage of the nitrate ester group. acs.orgnih.govHydrolases
Phase IMethylationAddition of a methyl (-CH3) group. acs.orgnih.govcsic.esMethyltransferases
Phase INitro reductionConversion of a nitro (-NO2) group to a nitroso (-NO) group. researchgate.netNitroreductases
Phase IIConjugationAttachment of endogenous molecules like glucose or amino acids to Phase I metabolites. csic.esacs.orgTransferases (e.g., Glucosyltransferases)

Dynamics of Metabolite Formation and Degradation in Plant Tissues

The concentration and composition of Imidaclothiz residues in plant tissues are dynamic. After uptake, the parent compound's concentration decreases over time as it is metabolized. acs.org Field studies on cabbage and tea plants have quantified this degradation. For example, the half-life of Imidaclothiz was found to be approximately 2.2 days in cabbage. In another study on tobacco, the use of a nanocarrier accelerated the degradation of Imidaclothiz, with a degradation rate of 34.89% by day 7, compared to 16.15% for Imidaclothiz alone. mdpi.com This suggests that formulation can significantly influence the persistence of residues in crops. mdpi.com

Interactive Table 2: Degradation Dynamics of Imidaclothiz in Various Crop Systems

CropSystemHalf-Life (t½)Additional Notes
CabbageField~2.2 daysDegradation equation: C = 0.739e-0.279t
Tea (Fresh)Field~3.1 daysDegradation equation (recommended dose): C = 2.721e-0.224t
TobaccoFieldNot specifiedDegradation of 16.15% in 7 days; accelerated to 34.89% with a nanocarrier. mdpi.com
Celery, Lettuce, RadishHydroponicNot specified31.8–45.6% mass loss of parent compound by end of exposure. acs.orgnih.gov

In Vitro Metabolic Studies in Non-Human Biological Systems (e.g., microsomal assays, cell cultures)

In vitro systems, such as microbial cultures and enzyme assays, are invaluable for isolating and studying specific metabolic pathways without the complexity of a whole organism.

A study investigating the biodegradation of Imidaclothiz using the white-rot fungus Phanerochaete sordida YK-624 found that the fungus efficiently degraded the insecticide. acs.orgnih.govresearchgate.net Through inhibitor experiments, the study identified that cytochrome P450 enzymes and manganese peroxidase (MnP) were crucial for this degradation, which proceeded via hydroxylation and nitro reduction pathways. acs.orgnih.gov

Conversely, another in vitro study using the yeast Rhodotorula mucilaginosa strain IM-2 found that while this organism could degrade the neonicotinoids acetamiprid (B1664982) and thiacloprid (B134840), it did not degrade Imidaclothiz or imidacloprid. acs.orgnih.govresearchgate.netcapes.gov.br This highlights the specificity of microbial metabolic capabilities.

Studies on soil microbes in laboratory settings have also provided insight. In unsterilized soils, Imidaclothiz degrades slowly, with only about 25.1% of the compound breaking down over 25 days. ijcmas.comresearchgate.netnih.gov This is significantly slower than other neonicotinoids like acetamiprid and thiacloprid under the same conditions, indicating greater persistence of Imidaclothiz in soil environments. ijcmas.comresearchgate.netnih.gov The degradation products identified in these soil systems include olefin, nitroso, or guanidine (B92328) metabolites. researchgate.netnih.gov

Microsomal assays, typically using liver microsomes, are a standard in vitro tool for studying Phase I metabolism. While much of this work has focused on mammalian systems, the findings are relevant. These assays have established the roles of CYP450 enzymes and aldehyde oxidase (AOX) in neonicotinoid metabolism, particularly in oxidation and nitroreduction reactions, respectively. nih.govescholarship.org

Contribution of Deuterated Analogs to Metabolite Identification and Quantification

The use of stable isotope-labeled compounds, such as Imidaclothiz-d4, is a cornerstone of modern metabolic research and residue analysis. Their application provides two major advantages: enhanced metabolite tracking and improved quantitative accuracy.

Metabolite Identification: Deuterium (B1214612) substitution creates a "heavy" version of the parent compound. Because the C-D bond is stronger than a C-H bond, its cleavage during metabolism occurs at a slower rate—a phenomenon known as the kinetic isotope effect (KIE). portico.orgresearchgate.netnih.govnih.gov By comparing the metabolic profile of the deuterated and non-deuterated compound, researchers can pinpoint which positions on the molecule are most susceptible to metabolic attack. This helps in elucidating metabolic pathways and can sometimes reveal "metabolic shunting," where slowing down one pathway enhances metabolite formation through another. portico.org

Quantification: In analytical chemistry, particularly in methods using liquid chromatography-mass spectrometry (LC-MS), deuterated analogs serve as ideal internal standards (IS). sciex.comeuropa.eurestek.comlcms.cz An internal standard is a known amount of a compound added to a sample before analysis to correct for variations in sample preparation and instrument response. Because this compound is chemically almost identical to Imidaclothiz, it behaves the same way during extraction and chromatography. However, its higher mass allows the mass spectrometer to distinguish it from the non-labeled analyte. restek.comlabrulez.com This allows for highly accurate quantification of Imidaclothiz and its metabolites in complex matrices like plant tissues, soil, and water by correcting for matrix effects and analyte loss during sample workup. europa.eulcms.cz

Ecotoxicological Investigations of Imidaclothiz: Exposure Assessment Using Imidaclothiz D4

Bioaccumulation and Biotransformation Kinetics in Non-Target Aquatic Organisms

Understanding the potential for imidaclothiz (B146455) to accumulate in and be processed by aquatic life is fundamental to assessing its ecological risk in water systems. frontiersin.org Aquatic environments can act as reservoirs for pesticides, leading to exposure of non-target organisms. scies.orgresearchgate.net Studies on the bioaccumulation and biotransformation kinetics of neonicotinoids investigate the rates of uptake from the environment and the subsequent metabolic breakdown and elimination by the organism.

While specific kinetic studies on imidaclothiz using Imidaclothiz-d4 are not widely detailed in publicly available literature, the established methodology for related neonicotinoids provides a clear framework. In such studies, this compound is used as an internal standard to ensure the accurate measurement of the parent compound and its metabolites in organism tissues and the surrounding water. plos.orgscienceopen.com This approach allows for the precise calculation of key kinetic parameters, such as the bioconcentration factor (BCF), uptake rate constant, and depuration (elimination) rate constant. These values are crucial for modeling the potential for imidaclothiz to concentrate in aquatic food webs. Research on other neonicotinoids, for example, has determined these kinetic values in species like the freshwater prawn (Macrobrachium nipponense).

Table 1: Representative Bioaccumulation and Biotransformation Kinetic Data for a Neonicotinoid in an Aquatic Organism This table presents data for the neonicotinoid Imidacloprid (B1192907) in the freshwater prawn, Macrobrachium nipponense, as a representative example of kinetic parameters determined in ecotoxicological studies.

Parameter Value Unit
Uptake rate constant (k₁) 1.83 L/(kg·d)
Depuration rate constant (k₂) 0.49 /d
Bioconcentration Factor (BCF) 3.73 L/kg

Terrestrial Ecotoxicity Assessments on Non-Target Arthropods and Soil Invertebrates

The impact of imidaclothiz on non-target terrestrial organisms, including beneficial insects and essential soil invertebrates like earthworms, is a key area of ecotoxicological research. researchgate.netnoack-lab.com Studies have shown that imidaclothiz can persist in soil, with its degradation being significantly influenced by microbial activity. nih.gov For instance, in unsterilized soils, only about 25.1% of imidaclothiz was found to degrade over a 25-day period, indicating its stability. nih.gov

Assessing the exposure of organisms like the earthworm (Eisenia fetida) to soil-bound imidaclothiz requires highly accurate analytical methods. The use of this compound as an internal standard is critical in these assessments. It allows researchers to precisely quantify the uptake of the parent compound from the soil into the organism's tissues and to track its metabolic transformation into other products, such as olefin, nitroso, or guanidine (B92328) metabolites. nih.gov This accurate quantification is essential for establishing the relationship between environmental concentrations and potential toxic effects on the reproduction and survival of these vital soil organisms. noack-lab.com

Environmental Exposure Assessment Methodologies for Non-Target Species

The development of robust and sensitive analytical methods is the bedrock of accurate environmental exposure assessment. sciengine.com For imidaclothiz and other neonicotinoids, the gold standard for detection and quantification in environmental matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). sciengine.comcdc.gov A cornerstone of this methodology is the use of isotope-labeled internal standards, such as this compound. sciengine.comoaepublish.com

This technique, known as isotope dilution, involves adding a known amount of this compound to a sample (e.g., water, soil, or tissue extract) prior to processing and analysis. Because this compound is chemically identical to the target analyte (imidaclothiz), it behaves similarly during extraction, cleanup, and ionization in the mass spectrometer. Any loss of the analyte during sample preparation or variations in instrument response (matrix effects) will affect the internal standard to the same degree. sciengine.com By measuring the ratio of the native compound to its labeled counterpart, analysts can make precise corrections, resulting in highly accurate and reliable quantification, even at trace concentrations. sciengine.com This methodology is crucial for monitoring imidaclothiz in diverse environmental samples, from honey to wastewater. sciengine.comoaepublish.com

Fate and Effects of Imidaclothiz in Specific Ecological Compartments

Investigating the environmental fate of imidaclothiz involves tracking its movement, persistence, and transformation in distinct ecological compartments, such as agricultural ecosystems and aquatic environments. nih.govresearchgate.net Imidaclothiz is known to be relatively stable in both water and soil under natural conditions. nih.gov Its high water solubility and low affinity for soil contribute to its potential to migrate from agricultural fields into aquatic systems via runoff. scies.org

Advanced Research Applications and Methodological Innovations with Deuterated Imidaclothiz

Mechanistic Studies of Imidaclothiz (B146455) Action and Interaction with Biological Targets

The primary mode of action for neonicotinoid insecticides, including Imidaclothiz, is their agonistic effect on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. caymanchem.complos.orgajol.info This interaction leads to overstimulation of the receptors, resulting in paralysis and death of the target insect. nanomedicines.ca The specificity and affinity of neonicotinoids for different nAChR subtypes are critical determinants of their insecticidal activity and selectivity. ajol.inforesearchgate.net

While direct mechanistic studies employing Imidaclothiz-d4 are not extensively documented in publicly available literature, the use of deuterated and other isotopically labeled analogs is a cornerstone of research in this area. caymanchem.complos.orgajol.info In such studies, this compound would serve as an invaluable internal standard for isotope dilution mass spectrometry (IDMS). This technique allows for the precise quantification of the unlabeled Imidaclothiz in competitive binding assays with nAChRs. By accurately measuring the concentration of the parent compound that binds to the receptor, researchers can determine key parameters like the binding affinity (Kd) and the inhibition constant (Ki).

Deuterated standards are crucial for overcoming matrix effects in complex biological samples, such as insect membrane preparations, ensuring the accuracy of these binding parameters. Furthermore, insights into how the structure of neonicotinoids affects their interaction with nAChRs can be gleaned from such studies. For example, research on other neonicotinoids has shown that variations in their chemical structure can lead to different binding affinities and modes of action at the receptor site. researchgate.net

Integration with "Omics" Technologies (e.g., metabolomics, proteomics for non-human systems)

"Omics" technologies, such as metabolomics and proteomics, offer a systems-level view of the biochemical changes within an organism in response to external stimuli, including pesticide exposure. The accuracy and reliability of these high-throughput methods, particularly when based on mass spectrometry, are significantly enhanced by the use of stable isotope-labeled internal standards. isotope.comckisotopes.com this compound is ideally suited for this role in studies investigating the impact of Imidaclothiz on non-human systems.

In metabolomics, which involves the comprehensive analysis of small-molecule metabolites in a biological system, this compound can be used to accurately quantify the parent compound and its metabolites in various tissues and environmental compartments. tum.denih.govresearchgate.netbham.ac.uk This is particularly important in environmental metabolomics, where the goal is to understand the interaction of organisms with their environment. nih.gov For instance, in studies of soil organisms exposed to Imidaclothiz, this compound would enable precise measurement of uptake and metabolic breakdown products, providing insights into the organism's response to the chemical stress. nih.govresearchgate.netbham.ac.uk

Similarly, in proteomics, the study of the entire set of proteins expressed by an organism, stable isotope labeling is a key technique for quantitative analysis. isotope.comresearchgate.net While direct proteomic studies using this compound are not prominent in the literature, the principles of quantitative proteomics would apply. For example, in a study examining the protein expression changes in a non-target insect species exposed to Imidaclothiz, this compound would be used as an internal standard to ensure accurate quantification of the pesticide in the experimental system, allowing for a more precise correlation between exposure levels and observed proteomic changes.

The table below illustrates the potential application of this compound in a hypothetical metabolomics study on an earthworm species exposed to Imidaclothiz.

ParameterDescriptionRole of this compoundAnalytical Technique
Uptake Kinetics The rate at which Imidaclothiz is absorbed by the earthworm from the soil.Used as an internal standard to quantify Imidaclothiz concentrations in earthworm tissues over time.LC-MS/MS
Metabolite Identification Identification of breakdown products of Imidaclothiz within the earthworm.Aids in the confirmation of metabolites by comparing their fragmentation patterns with the labeled parent compound.High-Resolution MS
Metabolic Pathway Analysis Determining the biochemical pathways affected by Imidaclothiz exposure.Ensures accurate quantification of endogenous metabolites by correcting for matrix effects, allowing for reliable pathway analysis.GC-MS, LC-MS/MS
Excretion Rate The rate at which Imidaclothiz and its metabolites are eliminated from the earthworm.Used to quantify the concentration of the parent compound and its metabolites in excretions.LC-MS/MS

Novel Applications in Environmental Remediation and Monitoring

Accurate monitoring of pesticide residues in the environment is crucial for assessing ecological risks and developing effective remediation strategies. This compound plays a critical role as an internal standard in the analytical methods used for these purposes, ensuring high accuracy and sensitivity. nih.govsciengine.comresearchgate.net

Assessment of Nano-Delivery Systems for Pesticide Behavior

A study on a nano-delivery system for Imidaclothiz aimed to enhance its uptake by plants and reduce residues. isotope.comsciengine.commdpi.comnih.gov The research involved measuring Imidaclothiz concentrations in tobacco plants and assessing its degradation over time. mdpi.com While the study does not explicitly state the use of this compound, the analytical method employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS), would necessitate a robust internal standard for accurate quantification, a role for which this compound is perfectly suited. nanomedicines.cabsz-bw.de The use of a deuterated standard would correct for any loss of analyte during sample preparation and for matrix effects during analysis, which is especially important in complex plant matrices.

The following table outlines the key findings from a study on a nano-delivery system for Imidaclothiz and the implied role of a deuterated internal standard.

FindingImplication for Nano-Delivery SystemRole of Deuterated Internal Standard (e.g., this compound)
Increased Plant Uptake The nano-formulation enhances the delivery of Imidaclothiz into the plant.Enables precise quantification of Imidaclothiz in plant tissues, confirming the efficiency of the nano-delivery system.
Faster Degradation of Residues The nano-formulation leads to a quicker breakdown of Imidaclothiz, reducing its persistence.Allows for accurate measurement of the degradation kinetics of Imidaclothiz in the plant and soil.
Improved Bioactivity The enhanced uptake and delivery result in better pest control.Supports the correlation between the measured concentration of Imidaclothiz in the plant and its insecticidal effect.

Evaluation of Bioremediation Strategies in Contaminated Environments

Bioremediation offers an environmentally friendly approach to cleaning up pesticide-contaminated soil and water. nih.gov This process relies on microorganisms or plants to break down or sequester the contaminants. Evaluating the effectiveness of bioremediation strategies requires accurate monitoring of the pesticide's concentration over time.

Research has explored the use of the white-rot fungus Phanerochaete sordida and a partnership between the bacterium Pseudomonas monteilii and duckweed (Lemna aequinoctialis) for the bioremediation of Imidaclothiz. nanomedicines.ca These studies demonstrated significant removal of Imidaclothiz from the contaminated media. The analytical methods used to determine the concentration of Imidaclothiz would be significantly strengthened by the use of this compound as an internal standard through isotope dilution analysis. nih.gov This approach would provide highly accurate and reliable data on the rate and extent of biodegradation, which is essential for optimizing the bioremediation process and assessing its field applicability.

The table below summarizes findings from a bioremediation study of Imidaclothiz and highlights the importance of using a deuterated internal standard.

Bioremediation AgentKey FindingImportance of Deuterated Internal Standard (e.g., this compound)
Pseudomonas monteilii FC02 & Duckweed 96.42% removal of Imidaclothiz from water after 14 days. nanomedicines.caEnsures the accuracy of the measured removal efficiency by correcting for any analytical variability.
Phanerochaete sordida YK-624 Efficient degradation of Imidaclothiz with identification of degradation pathways.Crucial for accurately quantifying the parent compound and its metabolites, thus confirming the degradation pathways.

Concluding Perspectives and Future Research Trajectories

Current Gaps in Fundamental Understanding of Imidaclothiz-d4 Behavior and Application

Despite its utility as an analytical tool, our fundamental understanding of this compound as a chemical entity with its own distinct behavior is limited. The current body of research presents several knowledge gaps that warrant investigation.

A primary unknown is the full extent of the Kinetic Isotope Effect (KIE) on its behavior. The substitution of hydrogen with heavier deuterium (B1214612) atoms can alter the rates of chemical reactions, particularly those involving the breaking of carbon-deuterium (C-D) bonds, which require more energy than breaking carbon-hydrogen (C-H) bonds. gmu.edufaccts.de This effect could significantly influence the metabolic breakdown and environmental degradation of this compound compared to its non-deuterated parent. cdnsciencepub.com However, specific studies quantifying the KIE for this compound and its impact on its toxicokinetics and environmental fate are lacking.

Furthermore, the metabolic profile of this compound has not been thoroughly characterized. Research on the parent compound, Imidaclothiz (B146455), has identified several metabolites, some of which may be more toxic than the original molecule. researchgate.net It is unclear if this compound follows the same metabolic pathways or if the deuterium substitution leads to "metabolic switching," creating novel metabolites. cdnsciencepub.com The stability of the deuterium label during metabolism is also a critical question, as its exchange could affect the interpretation of tracer studies. researchgate.netscispace.com

Finally, the intrinsic toxicological properties of this compound remain uninvestigated. While deuteration has been explored as a strategy to reduce the toxicity of some drugs, this outcome is not universal and cannot be assumed. cdnsciencepub.com A comprehensive assessment of the toxicity of this compound and its unique metabolites is necessary to fully understand its safety profile, especially if its applications are to expand beyond use as a controlled internal standard in a laboratory setting.

Chemical and Physical Properties of this compound
Property Value
Analyte Name This compound lgcstandards.com
Synonyms 1-[(2-chloro-5-thiazolyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine-d4 lgcstandards.com
Molecular Formula C7H4D4ClN5O2S lgcstandards.com
Molecular Weight 265.71 g/mol lgcstandards.com
Unlabelled CAS Number 105843-36-5 lgcstandards.com
Isotope Type Deuterium lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature -20°C lgcstandards.com

Potential for Novel Applications of Deuterated Imidaclothiz Analogs in Emerging Research Areas

The unique properties of deuterated compounds open up possibilities for this compound beyond its current role. dataintelo.com Exploring these applications could yield significant advancements in environmental and agricultural sciences.

One of the most promising areas is its use as a metabolic and environmental tracer . Unlike its use as a simple internal standard for quantification, applying this compound directly to environmental systems (e.g., microcosms or controlled field plots) would allow researchers to trace the precise fate and transport of the Imidaclothiz molecule. This would enable detailed studies of its uptake by plants, bioaccumulation in non-target organisms, and movement through soil and water systems, free from the interference of pre-existing neonicotinoid contamination. usda.gov

There is also potential for its use in insecticide resistance research . A common mechanism of insect resistance is the enhanced metabolic detoxification of insecticides by enzymes like cytochrome P450s. cdnsciencepub.com Because the C-D bond is stronger than the C-H bond, deuterated insecticides may be more resistant to this metabolic breakdown. cdnsciencepub.com Investigating the efficacy of this compound against resistant insect populations could provide insights into new strategies for resistance management and potentially lead to the development of more durable pesticides. google.com

In bioremediation studies , this compound could be a powerful tool. Research into the microbial degradation of neonicotinoids is a growing field aimed at cleaning up contaminated environments. mdpi.com Using this compound would allow scientists to precisely track the degradation process by specific bacteria or microbial consortia, elucidating the kinetics and mechanisms of breakdown pathways and helping to optimize bioremediation technologies. rsc.org

Interdisciplinary Research Needs for Comprehensive Environmental and Agricultural Science Investigations

To realize the full potential of this compound and understand its broader implications, a concerted, interdisciplinary research effort is required. Collaboration across scientific fields is essential to bridge the current knowledge gaps.

Potential Future Research Trajectories for this compound
Research Area Objective
Environmental Fate & Toxicology Use this compound as a tracer to map degradation pathways, bioaccumulation, and trophic transfer in complex ecosystems. usda.gov
Insecticide Resistance Management Evaluate the efficacy of this compound against neonicotinoid-resistant insect populations to test the hypothesis of reduced metabolic detoxification. cdnsciencepub.com
Bioremediation and Sustainable Agriculture Employ this compound to study the mechanisms and efficiency of microbial degradation, aiding the development of strategies to clean contaminated soil and water. mdpi.comrsc.org
Advanced Analytical Methods Develop methods that leverage the kinetic isotope effect to simultaneously study the fate of both the parent compound and its deuterated analog in mixed-contaminant scenarios.
Computational Chemistry & Modeling Model the KIE and predict the metabolic fate and toxicity of this compound to guide and prioritize empirical laboratory and field studies. faccts.deresearchgate.net

Collaboration between molecular biologists, entomologists, and agronomists could unlock new approaches to pest control. By using this compound, these teams could investigate the molecular basis of insecticide resistance and trace the systemic movement and distribution of the insecticide within crop plants. cdnsciencepub.comaph.gov.au This knowledge could inform the design of safer, more effective pesticides and integrated pest management (IPM) strategies. isvsvegsci.in

Finally, integrating the work of ecologists, computational chemists, and policymakers is crucial. Ecologists can use this compound in sophisticated field studies to understand its real-world impact on ecosystems. plos.org Computational experts can model its behavior to predict environmental fate and guide this empirical work. faccts.de Together, this comprehensive data on the behavior of both parent and deuterated pesticides can provide a robust scientific foundation for developing more nuanced and effective environmental regulations. usda.govgov.bc.catechnologynetworks.com Such interdisciplinary efforts are essential to fully harness the potential of compounds like this compound for both scientific advancement and environmental stewardship.

Q & A

Q. What is the role of Imidaclothiz-d4 in analytical method validation for pesticide residue analysis?

this compound, a deuterated isotopologue of the neonicotinoid Imidaclothiz, is primarily used as an internal standard in mass spectrometry (MS)-based quantification. It corrects for matrix effects and instrumental variability during sample preparation and analysis. To validate methods, researchers should:

  • Prepare calibration curves using this compound-spiked matrices (e.g., soil, plant tissues) to assess linearity and recovery rates .
  • Compare retention times and fragmentation patterns between the native compound and this compound to confirm specificity .

Q. What synthetic pathways are commonly employed for deuterium incorporation in this compound?

Synthesis typically involves hydrogen-deuterium exchange under catalytic conditions (e.g., Pd/C in D₂O) or deuterated reagent substitution during key reaction steps. Critical considerations include:

  • Purity assessment via nuclear magnetic resonance (NMR) to verify deuterium incorporation ≥98% .
  • Stability testing under storage conditions (e.g., −20°C in amber vials) to prevent isotopic dilution .

Q. How can researchers optimize chromatographic separation of this compound from its non-deuterated counterpart?

Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and a mobile phase gradient of 0.1% formic acid in acetonitrile/water. Adjusting column temperature (30–40°C) and flow rate (0.3–0.5 mL/min) enhances resolution. Confirm separation via MS/MS spectral comparison .

Advanced Research Questions

Q. How should experimental designs address isotopic interference when using this compound in multi-residue pesticide analysis?

Advanced workflows must:

  • Screen for cross-talk in high-resolution MS (HRMS) by analyzing blank matrices spiked with this compound to detect unintended ion overlaps .
  • Validate isotope dilution factors (IDFs) under varying ionization conditions (e.g., electrospray vs. atmospheric pressure chemical ionization) to minimize quantification bias .

Q. What methodologies resolve contradictions in recovery rates of this compound across different environmental matrices?

Contradictions often arise from matrix-induced ion suppression/enhancement. Mitigation strategies include:

  • Post-column infusion of this compound to map matrix effects in real-time .
  • Implementing standard addition calibration for complex matrices (e.g., honey, sediment) to account for recovery variability .

Q. How can researchers assess the long-term stability of this compound in solvent and matrix-based storage conditions?

Design accelerated stability studies:

  • Store this compound in solvents (e.g., methanol, acetonitrile) and representative matrices at −20°C, 4°C, and room temperature.
  • Analyze degradation kinetics via LC-MS/MS over 6–12 months, tracking deuterium loss using isotopic ratio monitoring .

Q. What analytical approaches differentiate this compound from other deuterated neonicotinoids in multiplexed assays?

Use HRMS with a resolving power >50,000 (e.g., Q-Exactive Orbitrap) to distinguish exact mass differences (e.g., 4.025 Da for D4 labeling). Validate specificity by spiking mixtures of deuterated analogs and assessing baseline separation .

Q. How do isotopic effects influence the chromatographic behavior of this compound compared to non-deuterated Imidaclothiz?

Deuterium substitution alters hydrophobicity, slightly shifting retention times. To quantify this:

  • Perform isocratic elution experiments to measure ΔtR (retention time difference).
  • Adjust method parameters to ensure co-elution does not occur, even under minor system perturbations .

Q. What statistical models are recommended for interpreting large datasets in this compound-based environmental monitoring studies?

Apply multivariate analysis (e.g., principal component analysis) to identify spatial/temporal trends in residue levels. Use mixed-effects models to account for nested variables (e.g., soil pH, crop type) .

Q. How can researchers validate the absence of deuterium scrambling in this compound during extraction protocols?

Conduct tandem MS/MS fragmentation studies:

  • Compare fragment ion patterns of this compound before and after extraction.
  • Use deuterium-labeled internal standards for other compounds to detect cross-scrambling artifacts .

Methodological Notes

  • Data Presentation : Include raw chromatograms, isotopic purity certificates, and stability study timelines in supplementary materials .
  • Troubleshooting : For inconsistent quantification, re-evaluate deuterium incorporation via high-field NMR or isotope ratio mass spectrometry .
  • Ethical Compliance : Adhere to chemical safety protocols for deuterated compound handling, including waste disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.